molecular formula C21H36N2O4 B13774815 Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate CAS No. 94313-99-2

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

Cat. No.: B13774815
CAS No.: 94313-99-2
M. Wt: 380.5 g/mol
InChI Key: GKFRQFYVSXXTFY-UHFFFAOYSA-N
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Description

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a chemical compound with the molecular formula C21H36N2O4 and a molecular weight of 380.50 g/mol. It is known for its unique structure, which includes a pyrimidine ring with hexadecyl and carboxylate groups attached. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of hexadecyl alcohol with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can be compared with other similar compounds, such as:

    Calcium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate: This compound has a similar pyrimidine structure but with a calcium ion instead of a hexadecyl group.

    6-Carbonyl-2,4-dihydropyrimidine sodium salt: Another similar compound with a pyrimidine ring and different substituents. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

94313-99-2

Molecular Formula

C21H36N2O4

Molecular Weight

380.5 g/mol

IUPAC Name

hexadecyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C21H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(25)18-17-19(24)23-21(26)22-18/h17H,2-16H2,1H3,(H2,22,23,24,26)

InChI Key

GKFRQFYVSXXTFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

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